molecular formula C18H21ClN2O3S B5192933 2-[N-(benzenesulfonyl)-4-chloroanilino]-N-butan-2-ylacetamide

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-butan-2-ylacetamide

Cat. No.: B5192933
M. Wt: 380.9 g/mol
InChI Key: BZKPDTHTDIXPOV-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-butan-2-ylacetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group, a chloroaniline moiety, and an acetamide group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-chloroanilino]-N-butan-2-ylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-butan-2-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted anilines.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-chloroanilino]-N-butan-2-ylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-butan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-3-14(2)20-18(22)13-21(16-11-9-15(19)10-12-16)25(23,24)17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKPDTHTDIXPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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